
N'-Hydroxy-5-methylpyrimidine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-5-methylpyrimidine-2-carboximidamide: is a chemical compound with the molecular formula C6H8N4O and a molecular weight of 152.15 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-5-methylpyrimidine-2-carboximidamide typically involves the reaction of 5-methylpyrimidine-2-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-5-methylpyrimidine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of N’-Hydroxy-5-methylpyrimidine-2-carboximidamide include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of N’-Hydroxy-5-methylpyrimidine-2-carboximidamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-Hydroxy-5-methylpyrimidine-2-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-Hydroxy-5-methylpyrimidine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the study .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-Hydroxy-5-methylpyrimidine-2-carboximidamide include:
N1-Methyl-2-pyridone-5-carboxamide: A metabolic product of nicotinamide adenine dinucleotide (NAD) degradation.
N’-Hydroxypyrazine-2-carboximidamide: A compound with similar structural features and chemical properties.
Uniqueness
N’-Hydroxy-5-methylpyrimidine-2-carboximidamide is unique due to its specific structure and reactivity.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N'-hydroxy-5-methylpyrimidine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4O/c1-4-2-8-6(9-3-4)5(7)10-11/h2-3,11H,1H3,(H2,7,10) |
InChI Key |
KUKWIDRXBITEBT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CN=C(N=C1)/C(=N/O)/N |
Canonical SMILES |
CC1=CN=C(N=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)
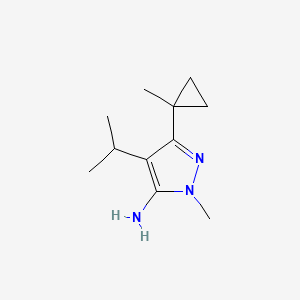

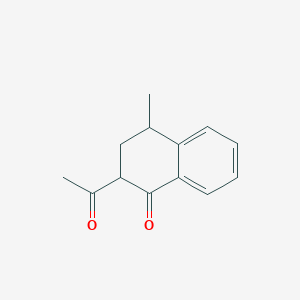
![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)
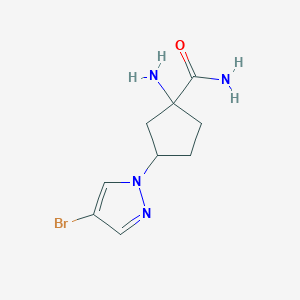



![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
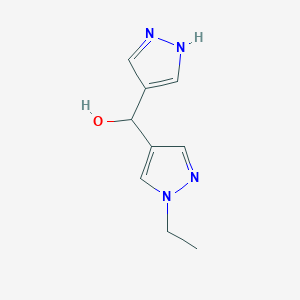
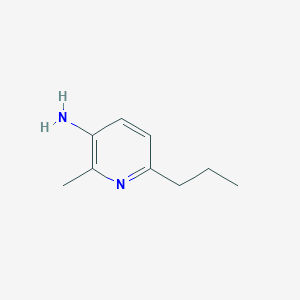
![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
